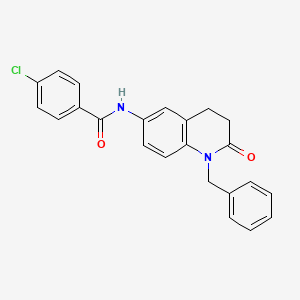

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2/c24-19-9-6-17(7-10-19)23(28)25-20-11-12-21-18(14-20)8-13-22(27)26(21)15-16-4-2-1-3-5-16/h1-7,9-12,14H,8,13,15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDBBBHCTSSHQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide typically involves a multi-step process:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Benzylation: The quinoline intermediate is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

Amidation: The final step involves the reaction of the benzylated quinoline with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods: In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives, which may have different biological activities.

Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide exerts its effects is primarily through interaction with specific molecular targets:

Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide (Compound 7i)

- Structure : Substituted phenyl ring with a benzyl group at the 3-position and a hydroxyl group at the 5-position, linked to 4-chlorobenzamide .

- Key Differences: The absence of a tetrahydroquinolin ring in 7i reduces rigidity compared to the target compound. The hydroxyl group in 7i may enhance solubility in polar solvents but reduce lipid membrane permeability.

- Physical Properties :

Pyrrolo[2,3-d]pyrimidin Derivative (Compound 13)

- Structure : Features a pyrrolo-pyrimidin core with a sulfamoylphenyl group and 4-chlorobenzamide .

- Physical Properties :

Fluorinated Benzamide Derivatives (EP 3 532 474 B1)

- Structure: Fluorinated substituents and triazolo-oxazin rings replace the tetrahydroquinolin scaffold .

- Key Differences :

- Fluorine atoms improve metabolic stability and lipophilicity compared to chlorine in the target compound.

- The triazolo-oxazin moiety may confer selectivity for specific biological targets.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide is a synthetic organic compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, including anti-cancer and anti-microbial properties. The following sections provide a comprehensive overview of its biological activity based on various studies.

Chemical Structure and Properties

The compound features a quinoline core structure with a benzyl group and a chlorobenzamide moiety. Its molecular formula is , and it has a molecular weight of 396.88 g/mol. The structural characteristics contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H21ClN2O2 |

| Molecular Weight | 396.88 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors. The quinoline core may facilitate intercalation with DNA, potentially inhibiting DNA replication and transcription processes. Additionally, the presence of the benzyl and chlorobenzamide groups may enhance binding affinity to proteins involved in various signaling pathways.

Anticancer Activity

Research has indicated that compounds related to tetrahydroquinolines exhibit significant anticancer properties. A study demonstrated that derivatives of tetrahydroquinoline showed cytotoxic effects against various cancer cell lines, including HeLa cells (human cervical cancer) and MCF-7 cells (breast cancer). The IC50 values for these compounds were notably low, suggesting potent activity .

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against several bacterial strains. In vitro studies revealed that the compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an alternative therapeutic agent .

Anti-Tubercular Activity

In another study focusing on anti-tubercular activity, derivatives similar to this compound were synthesized and evaluated against Mycobacterium tuberculosis. The results showed promising activity with IC50 values less than 1 µg/mL for several compounds within this class .

Case Studies

Several case studies have documented the biological efficacy of compounds structurally related to this compound:

- Study on HeLa Cells : A derivative was tested for cytotoxicity in HeLa cells with an IC50 value indicating significant cell death at low concentrations.

- Antimicrobial Screening : A series of tetrahydroquinoline derivatives were assessed for their antimicrobial properties, showing effective inhibition against multiple bacterial strains.

- In Vivo Studies : Animal models have been used to evaluate the antitumor effects of similar compounds, with results indicating reduced tumor size and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide?

- Synthesis Steps :

- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with benzyl-protected ketones.

- Step 2 : Amide coupling between the tetrahydroquinoline intermediate and 4-chlorobenzoyl chloride using coupling agents like EDC/HOBt .

- Optimization : Reaction conditions (temperature: 60–80°C, solvent: DMF or dichloromethane) and catalyst selection (e.g., DMAP for amidation) are critical for yields >75%. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

- Spectroscopic Methods :

- 1H/13C NMR : Confirms connectivity of the benzyl, tetrahydroquinoline, and 4-chlorobenzamide groups.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 405.1) .

Q. What preclinical biological activities are associated with this compound?

- Reported Activities :

- Enzyme Inhibition : IC50 values of 0.5–2.0 μM against kinases (e.g., EGFR) via active-site binding .

- Anticancer Activity : In vitro apoptosis induction in HeLa cells (EC50 ~10 μM) .

- Mechanistic Hypotheses : Structural analogs suggest modulation of NF-κB or MAPK pathways, though target validation is ongoing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Data Reconciliation Strategies :

- Assay Standardization : Compare IC50 values using consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP levels vs. cell viability dyes) .

- Structural Confounds : Verify compound purity (HPLC) and stereochemistry (chiral HPLC), as impurities or racemic mixtures may skew results .

- Case Study : Discrepancies in anti-inflammatory activity (e.g., COX-2 inhibition vs. IL-6 suppression) may arise from off-target effects, requiring pathway-specific knockdown experiments .

Q. What integrated computational-experimental approaches elucidate the mechanism of action?

- Methodology :

- Molecular Docking (AutoDock Vina) : Predict binding poses to kinases (e.g., PDB ID 4P1) with ∆G ≤ -9.0 kcal/mol .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- Validation : Align computational hits with SPR (surface plasmon resonance) binding assays (KD ≤ 1 μM) .

Q. What experimental design considerations are critical for pharmacokinetic (PK) studies?

- Key Parameters :

- Solubility : Use DMSO stocks ≤10 mM to avoid precipitation in aqueous media (logP ~4.7 predicts moderate lipophilicity) .

- Metabolic Stability : Incubate with liver microsomes (human vs. murine) to quantify half-life (t1/2) and CYP450 inhibition .

- In Vivo Models : Dose escalation in rodents (1–50 mg/kg) with LC-MS/MS plasma analysis to calculate AUC and Cmax .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.